Nomegestrol

Description

This compound is an ingredient in the EMA-authorised product Zoely.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

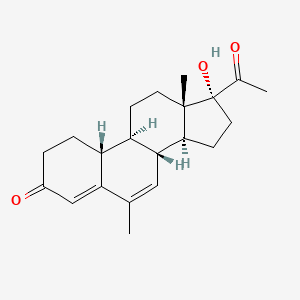

19-nor-progesterone derivative; structure given in UD

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIYQJTUIACIG-YBZCJVABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866702 | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58691-88-6 | |

| Record name | Nomegestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomegestrol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomegestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Contraceptive Mechanism of Nomegestrol Acetate: A Technical Guide

Abstract

Nomegestrol acetate (NOMAC), a fourth-generation progestin, is a highly selective and potent agonist of the progesterone receptor, integral to modern contraceptive formulations. This technical guide provides a comprehensive analysis of the multifaceted mechanism of action through which NOMAC achieves its contraceptive effect. The primary mechanisms include robust inhibition of ovulation via suppression of the hypothalamic-pituitary-ovarian axis, significant alterations in cervical mucus properties to impede sperm penetration, and the induction of an endometrial environment non-receptive to implantation. This document synthesizes key quantitative data on receptor binding affinities, gonadotropin suppression, and effects on reproductive tissues. Detailed experimental methodologies from seminal studies are presented, and key physiological pathways are visually represented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound acetate is a synthetic progestogen derived from 19-norprogesterone.[1][2] It is distinguished by its high selectivity for the progesterone receptor, exhibiting potent progestogenic and anti-estrogenic activity with a favorable safety profile characterized by a lack of significant androgenic, glucocorticoid, or mineralocorticoid effects.[1][3][4] This unique pharmacological profile makes it a valuable component of combined oral contraceptives, often paired with estradiol. The contraceptive efficacy of NOMAC is attributed to a synergistic combination of effects at the central and peripheral levels, which will be elucidated in this guide.

Core Contraceptive Mechanisms

The contraceptive action of this compound acetate is multifactorial, primarily involving:

-

Inhibition of Ovulation: The principal mechanism is the suppression of the mid-cycle luteinizing hormone (LH) surge, which is essential for ovulation. This is achieved through its potent antigonadotropic activity at the hypothalamic and pituitary levels.

-

Modification of Cervical Mucus: NOMAC induces a profound change in the composition and biophysical properties of cervical mucus, rendering it hostile to sperm migration.

-

Alteration of the Endometrium: NOMAC promotes the development of a thin, atrophic endometrium that is unreceptive to blastocyst implantation.

These core mechanisms are underpinned by NOMAC's specific interactions with steroid hormone receptors.

Pharmacodynamics: Receptor Binding and Selectivity

The therapeutic efficacy and safety profile of this compound acetate are directly related to its specific binding characteristics to various steroid receptors. It is a full agonist at the progesterone receptor (PR) with high affinity.

Quantitative Receptor Binding Affinity

The relative binding affinities of this compound acetate and comparator progestins for various steroid receptors are summarized in the table below. This data highlights the high selectivity of NOMAC for the progesterone receptor.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| This compound Acetate | 125% | 42% | 0% | 6% | 0% |

| Progesterone | 50% | 0% | 0% | 10% | 100% |

| Megestrol Acetate | 65% | 5% | 0% | 30% | 0% |

| Levonorgestrel | High Agonist Activity | Androgenic Activity | No Activity | No Activity | Anti-MR Activity |

| Drospirenone | Lower Agonist Activity | Antiandrogenic Activity | No Activity | No Activity | Anti-MR Activity |

Reference ligands for 100% relative binding affinity were promegestone for the PR, testosterone for the AR, estradiol for the ER, dexamethasone for the GR, and aldosterone for the MR.

Signaling Pathway of Progesterone Receptor Activation

Upon binding to the progesterone receptor in target cells, this compound acetate induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

Figure 1: Cellular mechanism of this compound Acetate action.

Central Mechanism: Inhibition of Ovulation

This compound acetate's primary contraceptive effect is the potent suppression of gonadotropin secretion from the pituitary gland, which disrupts the normal cyclical hormonal fluctuations required for follicular development, maturation, and ovulation.

Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

NOMAC exerts negative feedback on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, suppresses the synthesis and release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary. The ovulation-inhibiting dosage of NOMAC is between 1.25 to 5 mg/day. At dosages of 2.5 mg/day or higher, both ovulation and follicular development are suppressed.

| Dose of NOMAC | Effect on Ovulation | Effect on Follicular Development |

| 1.25 mg/day | Inhibited | Permitted |

| 2.5 mg/day | Suppressed | Suppressed |

| 5.0 mg/day | Suppressed | Suppressed |

Experimental Protocol: Assessment of Antigonadotropic Activity

A representative experimental design to evaluate the antigonadotropic effects of this compound acetate in normally cycling women is as follows:

-

Subject Recruitment: Healthy, regularly menstruating female volunteers are recruited for the study.

-

Control Cycle: A baseline menstrual cycle is monitored to establish normal hormonal profiles. Blood samples are collected daily or every other day to measure LH, FSH, estradiol, and progesterone levels.

-

Treatment Cycle: Subjects are administered a daily oral dose of this compound acetate (e.g., 5 mg) for 21 days, starting on day 1 of the menstrual cycle.

-

Hormonal Analysis: Blood samples are collected throughout the treatment cycle at the same frequency as the control cycle. Hormone levels are quantified using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Pulsatility Study: To assess the impact on the GnRH pulse generator, frequent blood sampling (e.g., every 10 minutes for 4-8 hours) is conducted during a specific phase of the cycle (e.g., mid-follicular) in both the control and treatment cycles to determine LH pulse frequency and amplitude.

-

GnRH Challenge Test: A bolus injection of GnRH (e.g., 100 µg IV) is administered, and subsequent LH and FSH responses are measured to assess pituitary responsiveness.

-

Data Analysis: Hormonal profiles, pulse characteristics, and responses to the GnRH challenge are compared between the control and treatment cycles using appropriate statistical methods.

Figure 2: Suppression of the Hypothalamic-Pituitary-Ovarian Axis.

Peripheral Mechanisms: Effects on Cervical Mucus and Endometrium

In addition to its central effects, this compound acetate exerts significant peripheral actions that contribute to its contraceptive efficacy.

Alterations in Cervical Mucus

Under the influence of NOMAC, cervical mucus becomes scant, viscous, and thick, creating a formidable barrier to sperm penetration into the uterine cavity. This is in stark contrast to the profuse, watery, and acellular mucus characteristic of the peri-ovulatory period.

| Parameter | Mid-cycle (Control) | Under this compound Acetate |

| Volume | Abundant | Scant to dry |

| Viscosity | Low (watery) | High (viscous) |

| Spinnbarkeit | High (>10 cm) | Low (absent to 3 mm) |

| Ferning Pattern | Present (arborization) | Absent (amorphous) |

| Glycoprotein Mesh Size | Large | Drastically tightened (~0.5 µm) |

Experimental Protocol: Cervical Mucus Analysis

-

Sample Collection: Cervical mucus samples are collected from subjects during the mid-cycle phase of a control cycle and a treatment cycle with this compound acetate.

-

Biophysical Assessment:

-

Spinnbarkeit: The elasticity of the mucus is measured by stretching a drop between a slide and a coverslip and measuring the length of the thread before it breaks.

-

Ferning: A thin smear of mucus is allowed to air-dry on a glass slide and examined under a microscope for the characteristic fern-like pattern of crystallization.

-

-

Ultrastructural Analysis:

-

Scanning Electron Microscopy (SEM): Mucus samples are fixed, dehydrated, critical-point dried, coated with a conductive material (e.g., gold), and examined with a scanning electron microscope to visualize the three-dimensional structure of the glycoprotein network and determine the average mesh size.

-

Endometrial Effects

This compound acetate's potent anti-estrogenic effect on the endometrium leads to a thin, inactive, and atrophic lining, which is not conducive to blastocyst implantation. Studies using contraceptive implants containing NOMAC have shown that endometrial thickness remains below 8 mm.

Experimental Protocol: Endometrial Biopsy and Analysis

-

Endometrial Biopsy: An endometrial biopsy is performed on subjects during the mid-luteal phase of a control cycle and a treatment cycle with this compound acetate.

-

Histological Examination: The biopsy specimen is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist examines the tissue for glandular and stromal development, secretory changes, and overall thickness.

-

Biochemical Analysis: Portions of the biopsy can be analyzed for the expression of specific proteins involved in endometrial receptivity, such as integrins or other implantation markers, using techniques like immunohistochemistry or Western blotting.

Figure 3: Peripheral actions of this compound Acetate.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate supports its use in oral contraceptive regimens.

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | 63% |

| Protein Binding | 97.5 - 98.0% (to albumin) |

| Metabolism | Hepatic (via CYP3A4, CYP3A5) |

| Elimination Half-life | Approximately 50 hours (range 30-80 hours) |

| Time to Peak Concentration | ~4 hours |

Conclusion

The contraceptive efficacy of this compound acetate is the result of a robust and multi-pronged mechanism of action. Its high selectivity and potent agonistic activity at the progesterone receptor drive a powerful antigonadotropic effect, leading to the consistent inhibition of ovulation. This central mechanism is complemented by significant peripheral effects, including the creation of a cervical mucus barrier impenetrable to sperm and the development of a thin, atrophic endometrium that is hostile to implantation. The well-characterized pharmacodynamic and pharmacokinetic properties of this compound acetate, combined with its favorable safety profile, establish it as a key progestin in modern contraception. Further research continues to explore its full therapeutic potential in various women's health applications.

References

- 1. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. This compound acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Nomegestrol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC) is a potent, highly selective synthetic progestogen, structurally derived from 19-norprogesterone.[1][2] Its unique pharmacological profile, characterized by a strong affinity for the progesterone receptor and a lack of significant binding to other steroid receptors, distinguishes it from many other progestins.[1][2][3] This in-depth guide provides a comprehensive overview of the preclinical pharmacological profile of this compound acetate, detailing its receptor binding affinity, progestogenic and anti-gonadotropic activity, and its effects on androgenic and glucocorticoid pathways. The document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

Receptor Binding Profile

The specificity of this compound acetate's pharmacological action is primarily determined by its binding affinity to various steroid hormone receptors. Extensive in vitro studies have been conducted to characterize this profile.

Quantitative Data on Receptor Binding Affinity

The relative binding affinity (RBA) of this compound acetate and comparator progestins for various human steroid receptors has been determined in competitive binding assays. The following table summarizes the key findings.

| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound | Cell Line/Tissue |

| Progesterone Receptor (PR) | This compound Acetate | 72-92% | Progesterone | Rat Uterus |

| Androgen Receptor (AR) | This compound Acetate | Low | Testosterone | Rat Ventral Prostate |

| Glucocorticoid Receptor (GR) | This compound Acetate | No significant binding | Dexamethasone | N/A |

| Estrogen Receptor α (ERα) | This compound Acetate | No significant binding | Estradiol | N/A |

| Estrogen Receptor β (ERβ) | This compound Acetate | No significant binding | Estradiol | N/A |

| Mineralocorticoid Receptor (MR) | This compound Acetate | No significant binding | Aldosterone | N/A |

Data compiled from multiple sources, including preclinical studies and reviews.

Experimental Protocol: Receptor Binding Assay

The following provides a generalized methodology for a competitive radioligand binding assay, a standard technique used to determine the binding affinity of compounds like this compound acetate to steroid receptors.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound acetate) for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Target Receptor: Cytosolic preparations from target tissues (e.g., rat uterus for progesterone receptor, rat ventral prostate for androgen receptor) or recombinant human receptors expressed in cell lines.

-

Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., ³H-progesterone for PR, ³H-testosterone for AR).

-

Test Compound: this compound acetate and other progestins for comparison, dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Reference Compound: The unlabeled endogenous ligand for the receptor (e.g., progesterone, testosterone).

-

Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with additives like molybdate to stabilize the receptor), wash buffer, scintillation cocktail.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, multi-well plates.

Procedure:

-

Receptor Preparation:

-

Excise target tissues from appropriate animal models (e.g., ovariectomized rats for uterine PR).

-

Homogenize the tissue in ice-cold buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors.

-

Determine the protein concentration of the cytosol.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed amount of the receptor preparation.

-

Add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound (this compound acetate) or the reference compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the relative binding affinity (RBA) of the test compound compared to the reference compound (RBA = [IC50 of reference compound / IC50 of test compound] x 100%).

-

Caption: this compound acetate's inhibition of the HPO axis.

Androgenic and Glucocorticoid Effects

A key feature of this compound acetate's pharmacological profile is its high selectivity for the progesterone receptor, with minimal interaction with androgen and glucocorticoid receptors.

Androgenic and Anti-Androgenic Activity

Preclinical studies have consistently shown that this compound acetate is devoid of androgenic activity and possesses moderate anti-androgenic properties.

Quantitative Data:

-

In the rat ventral prostate binding assay, the IC50 of this compound acetate for the androgen receptor was 22.6 ± 4.0 nmol/l, with a Ki of 7.58 ± 0.94 nmol/l.

-

In vivo, its anti-androgenic effect was found to be approximately 20 times less potent than that of cyproterone acetate.

Experimental Protocol: Hershberger Assay

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance.

Objective: To determine if this compound acetate has androgenic or anti-androgenic effects in a castrated male rat model.

Animals: Immature, castrated male rats.

Procedure for Androgenic Activity:

-

Treatment: Administer different doses of this compound acetate or a positive control (e.g., testosterone propionate) to groups of castrated rats for a defined period (e.g., 10 consecutive days).

-

Endpoint Assessment: At the end of the treatment period, euthanize the animals and carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.

-

Data Analysis: A statistically significant increase in the weight of these tissues compared to the vehicle-treated control group indicates androgenic activity.

Procedure for Anti-Androgenic Activity:

-

Treatment: Co-administer different doses of this compound acetate with a constant, stimulating dose of an androgen (e.g., testosterone propionate) to groups of castrated rats for a defined period.

-

Endpoint Assessment: Dissect and weigh the androgen-dependent tissues as described above.

-

Data Analysis: A statistically significant decrease in the weight of these tissues compared to the group treated with the androgen alone indicates anti-androgenic activity.

Glucocorticoid Activity

In vitro and in vivo studies have demonstrated that this compound acetate has no significant glucocorticoid or anti-glucocorticoid activity. It does not bind to the glucocorticoid receptor and does not elicit glucocorticoid-like effects.

Metabolic and Pharmacokinetic Profile

The metabolic and pharmacokinetic properties of this compound acetate have been investigated in preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Tmax (Time to maximum concentration) | 1-2 hours |

| t1/2β (Elimination half-life) | 10.8 hours |

| CL (Clearance) | 5.58 L/(h·kg) |

Data from a single oral dose study in female Sprague-Dawley rats.

Metabolism: this compound acetate is metabolized in the liver, primarily through hydroxylation reactions.

Excretion: In rats, excretion occurs via both feces and urine, with very little of the unchanged drug being excreted.

Diagram: Logical Relationship of Pharmacological Effects

Caption: Key pharmacological properties of this compound acetate.

Conclusion

The preclinical pharmacological profile of this compound acetate demonstrates that it is a highly selective progestogen with potent progestogenic and anti-gonadotropic activities. Its lack of significant androgenic, estrogenic, and glucocorticoid effects contributes to a favorable safety and tolerability profile observed in preclinical models. This unique combination of properties makes this compound acetate a valuable compound in the field of hormonal contraception and therapy. The detailed experimental methodologies and summarized data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Synthesis of Nomegestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAc) is a potent, highly selective synthetic progestin, structurally related to 19-norprogesterone. It is a fourth-generation progestin used in oral contraceptives and hormone replacement therapy. The synthesis of this compound acetate has evolved, with newer methods improving upon earlier routes that employed hazardous reagents or commercially unavailable starting materials. This guide provides a detailed overview of the primary chemical synthesis pathways for this compound acetate, including an improved modern synthesis, earlier methodologies, and key chemical transformations. Experimental protocols for pivotal reactions, quantitative data, and visual diagrams of the synthetic routes are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This technical guide will explore in detail an 11-step synthesis of this compound acetate from estrone methyl ether, a widely available starting material. Additionally, it will touch upon older synthetic strategies to provide a comparative context.

Synthesis Pathways

An Improved 11-Step Synthesis from Estrone Methyl Ether

A notable and well-documented pathway for the synthesis of this compound acetate begins with the readily available starting material, estrone methyl ether. This multi-step process is characterized by its avoidance of hazardous reagents and good overall yield.[4]

The logical flow of this synthesis is depicted below:

Earlier Synthesis Pathways

Prior to the development of the aforementioned improved synthesis, other routes to this compound acetate were employed. These often involved fewer steps but had significant drawbacks.

One of the earlier methods utilized 17α-acetoxy-19-norprogesterone as the starting material. However, the commercial unavailability of this precursor was a major limitation. The synthesis from this intermediate would likely involve the introduction of the 6-methyl and the C6-C7 double bond.

Another historical route involved the use of osmium tetroxide. This reagent is a powerful oxidizing agent used for the dihydroxylation of alkenes. In the context of steroid synthesis, it could be used to introduce hydroxyl groups that are then further functionalized. However, osmium tetroxide is highly toxic and expensive, making its use on an industrial scale problematic.

Quantitative Data

The following table summarizes the quantitative data for the improved 11-step synthesis of this compound acetate from estrone methyl ether.

| Step | Product | Starting Material | Key Reagents | Solvent(s) | Yield (%) |

| 1 | 3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol | Estrone Methyl Ether | Acetylene, Potassium tert-butoxide | Tetrahydrofuran | 98 |

| 2 | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | 3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17β-ol | Benzenesulfenyl chloride, Triethylamine | Dichloromethane | 85 |

| 3 | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | 3-Methoxy-21-(phenylsulfinyl)-19-norpregna-1(2),3(4),5(10),17(20),20-pentaene | Trimethyl phosphite, Sodium methoxide | Methanol, Dichloromethane | 89 |

| 4 | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | 3-Methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-trien-20-one | Ethylene glycol, p-Toluenesulfonic acid | Toluene | 88 |

| 5 | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene | Lithium, Liquid Ammonia, tert-Butanol | Tetrahydrofuran | 87.7 |

| 6 | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | 17α-Hydroxy-19-norpregna-4-ene-3,20-dione | Acetic anhydride, p-Toluenesulfonic acid | Acetic acid | 95 |

| 7 | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | 17α-Acetoxy-19-norpregna-4-ene-3,20-dione | Ethyl orthoformate, p-Toluenesulfonic acid | Dioxane | 90 |

| 8 | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Vilsmeier reagent (from POCl₃ and DMF) | Dichloromethane, DMF | 90 |

| 9 | 6-Methylene-17α-acetoxy-19-norprogesterone | 6-Formyl-3-ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one | Sodium borohydride, p-Toluenesulfonic acid | Methanol, Tetrahydrofuran | 85 |

| 10 | This compound Acetate | 6-Methylene-17α-acetoxy-19-norprogesterone | Palladium on carbon (Pd/C), Acetic acid | Ethanol | 92 |

Experimental Protocols for Key Experiments

The following are detailed methodologies for key reactions in the synthesis of this compound acetate.

Birch Reduction of Aromatic Steroids

The Birch reduction is a critical step in the synthesis of 19-norsteroids from aromatic precursors. It involves the 1,4-reduction of an aromatic ring using an alkali metal (typically lithium or sodium) in liquid ammonia with an alcohol as a proton source.

Experimental Workflow:

Protocol:

-

A solution of the aromatic steroid (e.g., 20,20-(Ethylenedioxy)-3-methoxy-17α-hydroxy-19-norpregna-1,3,5(10)-triene) in a mixture of anhydrous tetrahydrofuran and tert-butanol is prepared in a flask equipped with a dry ice condenser.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Liquid ammonia is condensed into the flask.

-

Small pieces of lithium metal are added portion-wise with vigorous stirring until a persistent blue color is observed.

-

The reaction is stirred at -78 °C for a specified time.

-

The reaction is quenched by the careful addition of solid ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then subjected to acidic hydrolysis to cleave the enol ether and ketal protecting groups, yielding the desired α,β-unsaturated ketone.

Vilsmeier-Haack Formylation of Steroid Enol Ethers

The Vilsmeier-Haack reaction is used to introduce a formyl group at the C6 position of the steroid nucleus. This is achieved by reacting a steroid enol ether with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and dimethylformamide.

Experimental Workflow:

Protocol:

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride dropwise to a cooled (0 °C) solution of dimethylformamide in a suitable solvent like dichloromethane.

-

A solution of the steroid enol ether (e.g., 3-Ethoxy-17α-acetoxy-19-norpregna-3,5-diene-20-one) is added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it into an ice-cold saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by crystallization.

Isomerization of 6-Methylene to 6-Methyl-Δ⁶

The final step in several synthetic routes to this compound acetate is the isomerization of the 6-methylene group to a 6-methyl group with the concurrent formation of a double bond between C6 and C7. This is typically achieved using a palladium on carbon catalyst in the presence of an acid.

Experimental Workflow:

References

A Deep Dive into the Receptor Binding Profile of Nomegestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the receptor binding selectivity and affinity of nomegestrol acetate (NOMAC), a synthetic progestogen. The information presented herein is curated for professionals in pharmaceutical research and development, offering a detailed look at the molecular interactions that define NOMAC's pharmacological profile.

Executive Summary

This compound acetate is a highly selective progestogen that acts as a potent full agonist of the progesterone receptor (PR).[1][2] Its specificity is a key attribute, demonstrating high affinity for the PR with minimal crossover to other steroid receptors.[3] Notably, it possesses anti-androgenic properties and lacks significant estrogenic, glucocorticoid, or mineralocorticoid activity. This selective binding profile contributes to its favorable tolerability and metabolic characteristics in clinical applications such as hormonal contraception and hormone replacement therapy.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound acetate has been characterized across a panel of steroid hormone receptors. The data consistently demonstrates a high affinity and selectivity for the progesterone receptor.

Data Presentation: Receptor Binding Affinity of this compound Acetate

| Receptor | Ligand/Method | Species/Tissue | Affinity Metric (Value) | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor (PR) | [3H]-Promegestone | - | Ki = 3 nM | 125% (vs. Promegestone) | |

| [3H]-ORG2058 | Rat Uterus | Ki = 22.8 nM | Similar to Progesterone (Ki=34.3 nM) | ||

| [3H]-ORG2058 | Human T47-D Cells | Kd = 4 nM | - | ||

| Androgen Receptor (AR) | [3H]-Testosterone | Rat Ventral Prostate | IC50 = 22.6 ± 4.0 nM | - | |

| [3H]-Testosterone | Rat Ventral Prostate | Ki = 7.58 ± 0.94 nM | - | ||

| Metribolone | - | - | 42% (vs. Metribolone) | ||

| Estrogen Receptor (ER) | - | - | No significant binding | 0% | |

| Glucocorticoid Receptor (GR) | - | - | No significant binding | 6% | |

| Mineralocorticoid Receptor (MR) | - | - | No significant binding | 0% |

Signaling Pathways and Molecular Interactions

This compound acetate's primary mechanism of action is through its interaction with the progesterone receptor. As a PR agonist, it mimics the effects of natural progesterone, leading to the modulation of gene expression in target tissues. Its anti-androgenic activity is a result of its antagonistic binding to the androgen receptor, which can be beneficial in mitigating androgen-related symptoms.

References

The Architecture of Progestogenic Activity: A Deep Dive into the Structure-Activity Relationship of 19-Norprogesterone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of progestogenic agents has been significantly shaped by the exploration of 19-norprogesterone derivatives. These synthetic analogs, born from the removal of the C19 methyl group from the native progesterone scaffold, have yielded compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 19-norprogesterone derivatives, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel progestins. We will explore the critical structural modifications that govern biological activity, present key quantitative data in a comparative format, and detail the experimental methodologies used to elucidate these relationships.

Core Structure-Activity Relationships

The progestogenic activity of 19-norprogesterone derivatives is intricately linked to specific structural features. The removal of the C19 methyl group from progesterone fundamentally increases progestational potency, a discovery that paved the way for the development of numerous clinically significant progestins[1]. Further modifications at various positions on the steroid nucleus have been systematically investigated to optimize affinity for the progesterone receptor (PR) and to modulate activity at other steroid receptors, thereby improving the therapeutic index.

Key Structural Modifications and Their Impact:

-

C17 Substitution: The nature of the substituent at the C17β position is a major determinant of progestogenic activity.

-

17α-Hydroxylation: Introduction of a hydroxyl group at the 17α position, as seen in 17α-hydroxy-19-norprogesterone, dramatically decreases both binding affinity for the PR and progestational activity[2].

-

17α-Acetylation: Acetylation of the 17α-hydroxyl group, a common modification in many synthetic progestins, can significantly restore and even enhance binding affinity and progestogenic potency. For instance, the acetylation of nomegestrol to form this compound acetate leads to a potent progestin with high PR affinity[2]. Segesterone acetate (16-methylene-17α-acetoxy-19-norprogesterone) is another example of a highly potent 19-norprogesterone derivative where the 17α-acetoxy group is crucial for its activity[3][4].

-

-

C6 Substitution: Modifications at the C6 position can influence both potency and selectivity.

-

6-Methylation and C6-C7 Double Bond: The combination of a methyl group at C6 and the introduction of a double bond between C6 and C7, as seen in this compound, can impact receptor affinity. While this compound itself has low affinity, its acetylated form is highly active. This modification can also reduce androgenic effects.

-

-

Removal of the C19 Methyl Group: As the defining feature of this class, the absence of the C19 methyl group generally leads to a significant increase in progestational activity compared to the corresponding progesterone analogs. This modification is a cornerstone of modern progestin design.

-

Selectivity: A key goal in the development of 19-norprogesterone derivatives is to achieve high selectivity for the PR over other steroid receptors, such as the androgen receptor (AR), mineralocorticoid receptor (MR), and glucocorticoid receptor (GR), to minimize off-target effects. Many 19-norprogesterone derivatives exhibit reduced androgenicity compared to 19-nortestosterone-derived progestins. For example, segesterone acetate has substantially reduced binding to the androgen and mineralocorticoid receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity and in vivo potency of key 19-norprogesterone derivatives, providing a basis for comparative analysis.

Table 1: Progesterone Receptor (PR) Binding Affinity of 19-Norprogesterone Derivatives

| Compound | Receptor Source | Method | Value | Relative Binding Affinity (RBA, %) | Reference |

| Progesterone | Rat Uterus | Competitive Binding | - | 100 | |

| 19-Norprogesterone | Rat Uterus | Competitive Binding | - | High Affinity | |

| 17α-Hydroxy-19-norprogesterone | Rat Uterus | Competitive Binding | - | Dramatically Decreased | |

| This compound | Rat Uterus | Competitive Binding | - | Low | |

| This compound Acetate | Rat Uterus | Competitive Binding | Ki = 22.8 nM | High Affinity | |

| Segesterone Acetate | Human PR | Competitive Binding | - | 272% (of Progesterone) | |

| 10-ethenyl-19-norprogesterone | Human mPRα | Competitive Binding | IC50 = 60.1 nM | 12.9% (of Progesterone for nPR) |

Table 2: In Vivo Progestogenic Potency of 19-Norprogesterone Derivatives

| Compound | Assay | Species | Potency | Reference |

| 19-Norprogesterone | Clauberg Assay | Rabbit | 4- to 8-fold > Progesterone | |

| This compound Acetate | Ovulation Inhibition | Rat | ID50 < 1.25 mg/kg | |

| Segesterone Acetate | Endometrial Transformation | - | 100 times > Progesterone |

Signaling Pathways of 19-Norprogesterone Derivatives

19-norprogesterone derivatives exert their effects primarily by binding to and activating the progesterone receptor (PR). This activation triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestin-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of progestins.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are initiated by membrane-associated progesterone receptors (mPRs) or by a fraction of the classical PR located in the cytoplasm. Activation of these receptors can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.

Experimental Protocols

The elucidation of the SAR of 19-norprogesterone derivatives relies on a suite of well-defined in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled progestin from the PR.

Materials:

-

Test compounds (19-norprogesterone derivatives)

-

Radiolabeled ligand (e.g., [³H]-ORG 2058 or [³H]-progesterone)

-

Progesterone receptor source (e.g., cytosol from rat uterus or human T47-D breast cancer cells)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Microcentrifuge

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen tissue or cell line. This typically involves homogenization of the tissue or cells in a buffer, followed by ultracentrifugation to pellet cellular debris and organelles, leaving the cytosolic fraction containing the soluble receptors.

-

Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or a reference compound (e.g., unlabeled progesterone).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free (unbound) radiolabeled ligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free ligand, followed by centrifugation to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radiolabeled ligand, using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

T47-D Cell Proliferation Assay

This in vitro assay assesses the progestogenic or anti-progestogenic activity of a compound by measuring its effect on the proliferation of the human breast cancer cell line T47-D, which expresses high levels of PR.

Objective: To determine the effect of 19-norprogesterone derivatives on the proliferation of T47-D cells.

Materials:

-

T47-D human breast cancer cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed T47-D cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: To reduce the influence of hormones present in the serum, the cells are typically hormone-starved for 24-48 hours in a medium containing charcoal-stripped FBS.

-

Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate controls, such as a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., progesterone or a known progestin).

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects on cell proliferation.

-

Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions. This is typically a colorimetric or luminescent assay that measures metabolic activity, which is proportional to the number of viable cells.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Dose-response curves can be generated to determine the EC50 (effective concentration for 50% of the maximal response) or IC50 (inhibitory concentration for 50% of the maximal response) values.

Clauberg Assay (In Vivo)

The Clauberg assay is a classical in vivo method for assessing the progestogenic activity of a substance by observing its effect on the uterine endometrium of immature female rabbits.

Objective: To evaluate the in vivo progestogenic potency of a test compound.

Materials:

-

Immature female rabbits

-

Estrogen (e.g., estradiol benzoate) for priming

-

Test compounds

-

Vehicle for injection (e.g., sesame oil)

-

Surgical instruments for hysterectomy

-

Histological processing reagents and equipment

Procedure:

-

Priming: Prime the immature female rabbits with daily injections of estrogen for a set period (e.g., 6 days) to induce endometrial proliferation.

-

Treatment: Following the priming phase, administer the test compound or a reference progestin (e.g., progesterone) daily for a subsequent period (e.g., 5 days).

-

Hysterectomy: At the end of the treatment period, euthanize the animals and perform a hysterectomy to collect the uteri.

-

Histological Examination: Fix the uterine tissue, embed it in paraffin, and prepare histological sections. Stain the sections (e.g., with hematoxylin and eosin) for microscopic examination.

-

Scoring: Evaluate the degree of glandular proliferation and secretory transformation of the endometrium. The extent of this transformation is typically scored on a graded scale (e.g., the McPhail scale from +1 to +4).

-

Data Analysis: Compare the scores obtained for the test compound with those of the reference progestin to determine its relative progestogenic potency.

Conclusion

The structure-activity relationship of 19-norprogesterone derivatives is a well-established field that continues to guide the development of new progestogenic agents with improved therapeutic profiles. The removal of the C19 methyl group, coupled with strategic modifications at the C17 and C6 positions, has proven to be a highly effective strategy for enhancing progestational potency and selectivity. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers in the field. A thorough understanding of these SAR principles is essential for the rational design of future generations of progestins with optimized efficacy and safety for a wide range of clinical applications.

References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 2. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Segesterone acetate - Wikipedia [en.wikipedia.org]

- 4. Segesterone Acetate | C23H30O4 | CID 108059 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Anti-Estrogenic Activity of Nomegestrol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-estrogenic activity of nomegestrol acetate (NOMAC), a synthetic progestin derived from 19-nor-progesterone. The document consolidates key findings on its mechanisms of action, presents quantitative data from various assays, and outlines the experimental protocols used to evaluate its anti-estrogenic effects.

Introduction

This compound acetate is a highly selective progestogen with potent anti-gonadotropic and anti-estrogenic properties.[1][2][3] Unlike some other progestins, NOMAC exhibits no androgenic, estrogenic, or glucocorticoid activity, making it a compound of significant interest in hormone replacement therapy and contraception.[3][4] Its anti-estrogenic effects are multifaceted, involving not only its primary progestogenic activity but also the modulation of key enzymes involved in estrogen metabolism. This guide delves into the in vitro evidence that substantiates these anti-estrogenic properties.

Mechanisms of Anti-Estrogenic Activity

The in vitro anti-estrogenic activity of this compound acetate is not mediated by direct binding to the estrogen receptor (ER) but rather through a combination of indirect mechanisms.

-

Potent Progestogenic Activity: NOMAC is a full agonist of the progesterone receptor (PR), with a high binding affinity. The activation of PR can antagonize estrogen-mediated effects in hormone-responsive tissues.

-

Inhibition of Estrogen Synthesis: NOMAC has been shown to inhibit key enzymes responsible for the biosynthesis of active estrogens.

-

Aromatase Inhibition: In aromatase-expressing breast cancer cells (MCF-7aro), NOMAC inhibits the conversion of androgens to estrogens.

-

Sulfatase Inhibition: NOMAC blocks the activity of estrone sulfatase, an enzyme that converts inactive estrone sulfate (E1S) into estrone (E1), a precursor to the potent estradiol (E2).

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: NOMAC can inhibit the conversion of the less active estrone to the more potent estradiol.

-

-

Stimulation of Estrogen Inactivation: NOMAC has been observed to stimulate the activity of estrogen sulfotransferase, an enzyme that converts estrogens into their inactive sulfate conjugates, thereby promoting their elimination.

The following diagram illustrates the key pathways involved in the anti-estrogenic action of this compound acetate.

Caption: Signaling Pathways of this compound Acetate's Anti-Estrogenic Activity.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-estrogenic activity of this compound acetate from various studies.

Table 1: Receptor Binding Affinity of this compound Acetate

| Receptor | Ligand | Cell/Tissue Source | Binding Affinity (Kd/Ki) | Reference |

| Progesterone Receptor (PgR) | ³H-NOMAC | Human T47-D cells | Kd: 4 nM | |

| Progesterone Receptor (PgR) | ³H-ORG2058 | Human T47-D cells | Kd: 3 nM | |

| Progesterone Receptor (PgR) | NOMAC | Rat Uterus | Ki: 22.8 nM | |

| Estrogen Receptor (ER) | NOMAC | Rat Uterus / Ishikawa cells | No competition with estrogen for binding |

Table 2: Inhibition of Cell Proliferation and Estrogen Secretion by this compound Acetate

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| Cell Proliferation | T47-D | NOMAC | High pharmacological concentrations | Dose-dependent inhibition of [³H]thymidine incorporation | |

| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 0.45 mg/L | 7.6% inhibition | |

| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 0.9 mg/L | 12.5% inhibition | |

| Estrogen Secretion | Rat Granulosa Cells | NOMAC | 1.8 mg/L | 28.3% inhibition | |

| Cell Viability | Rat Granulosa Cells | NOMAC | - | IC50: 6.85 mg/L |

Table 3: Modulation of Estrogen Metabolizing Enzyme Activity by this compound Acetate

| Enzyme | Cell/Tissue Source | Substrate | NOMAC Concentration | % Inhibition/Stimulation | Reference |

| Aromatase | MCF-7aro cells | [³H]-testosterone | 5x10⁻⁷ M | 18.1% Inhibition | |

| 5x10⁻⁶ M | 29.9% Inhibition | ||||

| 5x10⁻⁵ M | 49.7% Inhibition | ||||

| Estrone Sulfatase | MCF-7 cells | [³H]-estrone sulfate | 5x10⁻⁶ M | 43% Inhibition of E1S to E2 conversion | |

| 5x10⁻⁵ M | 77% Inhibition of E1S to E2 conversion | ||||

| T-47D cells | 5x10⁻⁶ M | 60% Inhibition of E1S to E2 conversion | |||

| 5x10⁻⁵ M | 71% Inhibition of E1S to E2 conversion | ||||

| Cancerous Breast Tissue | 5x10⁻⁷ M | 32.5% Inhibition | |||

| 5x10⁻⁵ M | 49.2% Inhibition | ||||

| Estrogen Sulfotransferase | MCF-7 cells | [³H]-estrone | 5x10⁻⁸ M | 60.6% Stimulation | |

| 5x10⁻⁷ M | 83% Stimulation | ||||

| T-47D cells | 5x10⁻⁷ M | 69.2% Stimulation |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the anti-estrogenic activity of this compound acetate.

Cell Proliferation Assays

Objective: To determine the effect of NOMAC on the proliferation of estrogen-sensitive cells.

Commonly Used Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

T47-D (human breast ductal carcinoma)

General Protocol ([³H]Thymidine Incorporation Assay):

-

Cell Seeding: Plate cells in multi-well plates and allow them to adhere.

-

Hormone Deprivation: Culture cells in a medium devoid of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) for a period to synchronize cells and minimize basal proliferation.

-

Treatment: Treat cells with estradiol (to stimulate proliferation) in the presence or absence of varying concentrations of this compound acetate.

-

Radiolabeling: Add [³H]thymidine to the culture medium and incubate for a defined period, allowing the radioactive nucleotide to be incorporated into newly synthesized DNA.

-

Harvesting: Lyse the cells and harvest the DNA onto filter mats.

-

Quantification: Measure the amount of incorporated [³H]thymidine using a scintillation counter. The reduction in radioactivity in NOMAC-treated cells compared to estradiol-only treated cells indicates an anti-proliferative effect.

Caption: Workflow for [3H]Thymidine Incorporation Assay.

Receptor Binding Assays

Objective: To determine the binding affinity of NOMAC to the estrogen and progesterone receptors.

General Protocol (Competitive Binding Assay):

-

Receptor Source Preparation: Prepare a source of the target receptor, typically from rat uterine cytosol or from the target cell line (e.g., T47-D cells).

-

Incubation: In a reaction tube, combine the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER or [³H]-ORG2058 for PR) and increasing concentrations of the unlabeled competitor (this compound acetate).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved using methods like dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50 (the concentration of NOMAC that displaces 50% of the radiolabeled ligand). From this, the inhibition constant (Ki) can be calculated.

Enzyme Activity Assays

Objective: To measure the inhibitory effect of NOMAC on aromatase activity.

Cell Line: MCF-7aro (MCF-7 cells stably transfected to express aromatase).

General Protocol:

-

Cell Culture: Culture MCF-7aro cells to near confluency.

-

Treatment: Incubate the cells with a radiolabeled androgen substrate (e.g., [³H]-testosterone or [³H]-androstenedione) in the presence or absence of varying concentrations of this compound acetate.

-

Incubation: Allow the enzymatic conversion to proceed for a defined period.

-

Steroid Extraction: Extract the steroids from the culture medium.

-

Chromatography: Separate the substrate (androgen) from the product (estrogen) using techniques like thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled estrogen produced. A decrease in the product formation in the presence of NOMAC indicates aromatase inhibition.

Objective: To assess the inhibitory effect of NOMAC on estrone sulfatase activity.

Cell Lines/Tissues:

-

MCF-7

-

T-47D

-

Human breast tissue homogenates

General Protocol:

-

Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates.

-

Incubation: Incubate the cell/tissue preparation with a radiolabeled substrate, [³H]-estrone sulfate, in the presence or absence of this compound acetate.

-

Steroid Extraction and Separation: Extract and separate the steroids (E1S, E1, E2) using TLC.

-

Quantification: Quantify the amounts of the different steroid products. Inhibition of sulfatase activity is determined by a decrease in the formation of estrone and estradiol from estrone sulfate.

Objective: To determine the effect of NOMAC on the activity of estrogen sulfotransferase.

Cell Lines:

-

MCF-7

-

T-47D

General Protocol:

-

Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of this compound acetate.

-

Incubation with Substrate: Incubate the cells with a radiolabeled estrogen, such as [³H]-estrone.

-

Analysis of Products: Analyze the culture medium for the presence of estrogen sulfates. An increase in the formation of estrogen sulfates in NOMAC-treated cells indicates a stimulatory effect on sulfotransferase activity.

Conclusion

The in vitro data presented in this guide collectively demonstrate that this compound acetate possesses significant anti-estrogenic activity. This activity is not due to a direct interaction with the estrogen receptor but is a result of its potent progestogenic effects and its ability to modulate the activity of key enzymes involved in estrogen synthesis and metabolism. Specifically, NOMAC inhibits aromatase and sulfatase, thereby reducing the production of active estrogens, and stimulates sulfotransferase, which leads to the inactivation of estrogens. These multifaceted anti-estrogenic actions, coupled with its high selectivity for the progesterone receptor, underscore the unique pharmacological profile of this compound acetate and provide a strong rationale for its clinical use in contexts where estrogenic effects need to be counteracted. Further research into the detailed molecular interactions and downstream signaling consequences of NOMAC's enzymatic modulation will continue to enhance our understanding of this important therapeutic agent.

References

- 1. This compound acetate is an anti-aromatase agent in human MCF-7aro breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound acetate on human estrogen sulfotransferase activity in the hormone-dependent MCF-7 and T-47D breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Anti-Androgenic Properties of Nomegestrol Acetate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC), a 19-nor-progesterone derivative, exhibits significant anti-androgenic properties, positioning it as a compound of interest in various therapeutic areas.[1] This technical guide provides a comprehensive overview of the preclinical evaluation of NOMAC's anti-androgenic activity in animal models. It details the methodologies of key experiments, presents quantitative data in a structured format for comparative analysis, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound acetate is a potent and highly selective progestogen.[2] Beyond its primary progestational activity, NOMAC has demonstrated a notable anti-androgenic profile in various preclinical studies.[3][4] Unlike some other progestins, NOMAC is devoid of androgenic effects, making its anti-androgenic properties particularly relevant for therapeutic applications where androgen antagonism is desired without confounding androgenic activity.[1] This guide focuses on the characterization of these properties through in vivo and in vitro animal models.

Molecular Mechanism of Anti-Androgenic Action

The anti-androgenic effect of this compound acetate is primarily mediated through its interaction with the androgen receptor (AR). NOMAC acts as a competitive antagonist to androgens like testosterone and dihydrotestosterone (DHT). By binding to the AR, NOMAC prevents the receptor's activation by endogenous androgens, thereby inhibiting the transcription of androgen-responsive genes. This leads to a reduction in androgenic effects in target tissues such as the prostate and seminal vesicles.

References

- 1. Antiandrogenic properties of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacological profile of this compound acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

The Genesis and Evolution of Nomegestrol Acetate: A Technical Overview

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC), a fourth-generation progestin, represents a significant advancement in the field of synthetic steroid hormones. Derived from 19-norprogesterone, it was meticulously designed for high selectivity to the progesterone receptor, thereby minimizing off-target effects. This technical guide provides an in-depth exploration of the discovery, development, and core pharmacological characteristics of this compound acetate. It details the synthetic pathways, preclinical and clinical trial methodologies, and the key signaling pathways through which it exerts its therapeutic effects, particularly in contraception. Quantitative data from pivotal studies are presented in tabular format for comparative analysis, and key experimental and physiological processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific journey.

Discovery and Development: A Strategic Pursuit of Progestin Selectivity

The development of this compound acetate is rooted in the extensive research on steroid hormones conducted by the French pharmaceutical company Roussel Uclaf in the mid-20th century.[1][2][3] Building on this foundational work, Theramex Laboratories, a Monaco-based pharmaceutical company, embarked on a strategic effort to develop a novel progestin with a pharmacological profile that closely mimics that of natural progesterone, while exhibiting enhanced potency and selectivity.

The parent compound, this compound, was patented in 1975.[4][5] Subsequently, this compound acetate, under the developmental code name TX-066, was first described in the scientific literature in 1983. The primary goal was to create a progestin with strong anti-gonadotropic and anti-estrogenic activity at the endometrial level, but with a notable absence of androgenic, glucocorticoid, or mineralocorticoid effects. This high degree of selectivity was a key differentiator from many earlier 19-nortestosterone derived progestins.

This compound acetate was first introduced in Europe in 1986 for the treatment of gynecological disorders and in menopausal hormone therapy. Its development journey continued with its investigation for use as a contraceptive. This culminated in its approval in 2011 in Europe as a component of a combined oral contraceptive pill, in partnership with estradiol.

Synthesis of this compound Acetate

The chemical synthesis of this compound acetate has evolved to improve yield and reduce the use of hazardous materials. One common pathway starts from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione. The final step involves the isomerization of the 6-methylene group to a 6-methyl-6,7-unsaturated structure. An industrial process for this final step is outlined below.

Experimental Protocol: Final Step in this compound Acetate Synthesis

Objective: To synthesize this compound acetate from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione.

Materials:

-

17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Acetic acid

-

Nitrogen gas

-

Acetone

-

Water

Procedure:

-

Under a nitrogen atmosphere, add 1.0 g of 10% Pd/C catalyst and 0.5 cm³ of acetic acid to 400 cm³ of ethanol at 20-25°C.

-

Heat the mixture to 72-75°C.

-

Add 10.0 g of 17α-acetoxy-6-methylene-19-norpregna-4-ene-3,20-dione to the heated mixture.

-

Stir the reaction mixture at 72-75°C for approximately 10 minutes.

-

Filter the hot solution to remove the catalyst.

-

Concentrate the filtrate in a vacuum to a volume of 100 cm³.

-

Add 250 cm³ of water to precipitate the product.

-

Filter the precipitated solid and wash with water until neutral.

-

Dry the crude product in a vacuum.

-

Purify the crude product by suspending it in a mixture of acetone and water.

Workflow of the McPhail Test for progestogenic activity.

Anti-androgenic Activity: The Hershberger Assay

The anti-androgenic potential of this compound acetate was evaluated using the Hershberger assay, a standardized in vivo screening test in castrated male rats.

Objective: To assess the androgenic and anti-androgenic activity of a test substance.

Animal Model: Immature, castrated male rats.

Procedure:

-

Castrate immature male rats and allow for a recovery period.

-

For anti-androgenic assessment, administer the test substance (e.g., this compound acetate) daily for 10 consecutive days in conjunction with a reference androgen agonist (e.g., testosterone propionate).

-

Include a vehicle control group, a testosterone propionate-only group, and a positive anti-androgen control group.

-

Record body weights daily.

-

Approximately 24 hours after the final dose, euthanize the animals and dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Record the fresh weights of these tissues.

-

A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the test group compared to the testosterone propionate-only group indicates anti-androgenic activity.

Workflow for the Hershberger Assay (Anti-androgenic Arm)

Workflow of the Hershberger Assay for anti-androgenic activity.

Clinical Development for Contraception

The clinical development of this compound acetate for contraception focused on its combination with 17β-estradiol, aiming to provide effective ovulation inhibition with good cycle control and a favorable safety profile.

Dose-Finding Studies for Ovulation Inhibition

Early clinical trials were designed to determine the minimal effective dose of this compound acetate required to consistently inhibit ovulation.

Objective: To determine the optimal dose of this compound acetate, in combination with 1.5 mg 17β-estradiol, for the inhibition of ovulation.

Study Design: Double-blind, randomized, parallel-group study.

Participant Population: Healthy, normally cycling women aged 18-35 years.

Procedure:

-

Participants undergo one or two screening cycles and a baseline control cycle.

-

Randomly assign participants to different treatment groups receiving varying daily doses of this compound acetate (e.g., 0.625 mg, 1.25 mg, 2.5 mg) combined with a fixed dose of 17β-estradiol (1.5 mg) for 21 days. A group receiving this compound acetate alone may also be included.

-

Monitor ovarian function throughout the treatment cycle via:

-

Transvaginal ultrasonography to measure follicular diameter.

-

Serum hormone level measurements (FSH, LH, estradiol, and progesterone) using radioimmunoassay (RIA).

-

-

The primary endpoint is the inhibition of ovulation, typically defined by the absence of a dominant follicle and low progesterone levels.

-

A dose of 2.5 mg of this compound acetate was confirmed to be optimal for inhibiting both ovulation and follicular maturation.

Pivotal Phase III Clinical Trials

Large-scale Phase III trials were conducted to confirm the contraceptive efficacy, cycle control, and safety of the 2.5 mg this compound acetate / 1.5 mg 17β-estradiol combination in a 24/4-day regimen.

| Trial Parameter | This compound Acetate / Estradiol (2.5 mg / 1.5 mg) | Comparator (e.g., Drospirenone / Ethinylestradiol) |

| Pearl Index (18-35 years) | 0.38 - 0.79 | 0.81 - 1.89 |

| Regimen | 24 active + 4 placebo days | 21 active + 7 placebo days |

| Ovulation Inhibition | Consistent and robust | Effective |

| Cycle Control | Good, with a trend towards shorter and lighter withdrawal bleeds | Good |

| Tolerability | Generally well-tolerated | Generally well-tolerated |

| Data compiled from multiple Phase III studies. |

Mechanism of Action: Signaling Pathways

This compound acetate's primary mechanism of action in contraception is the inhibition of ovulation through its potent progestogenic and anti-gonadotropic effects. It acts on the hypothalamic-pituitary-ovarian (HPO) axis.

By binding to progesterone receptors in the hypothalamus and pituitary gland, this compound acetate exerts a negative feedback effect, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequently blunting the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This prevents follicular development, the LH surge, and ultimately, ovulation.

Signaling Pathway of this compound Acetate on the HPO Axis

Inhibitory effect of this compound Acetate on the HPO axis.

Conclusion

The discovery and development of this compound acetate exemplify a targeted approach to drug design, resulting in a highly selective progestin with a favorable pharmacological profile. Its journey from initial synthesis to its established role in modern contraception underscores the importance of a deep understanding of steroid receptor biology and signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals, highlighting the rigorous scientific process that underpins the creation of effective and well-tolerated therapeutic agents. The continued study of this compound acetate and similar compounds will undoubtedly contribute to further advancements in women's health.

References

- 1. History and perspectives of antiprogestins from the chemist's point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Political History of RU-486 - Biomedical Politics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Development of Mifepristone for Use in Medication Abortions | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. This compound acetate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

A Comparative Analysis of Nomegestrol and its Acetate Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nomegestrol, a 19-nor-progesterone derivative, and its 17α-acetate ester, this compound acetate (NOMAC), are synthetic progestins utilized in various hormonal therapies. This technical guide provides an in-depth comparison of the progestogenic and antiandrogenic activities of this compound and this compound acetate, where data is available. The document summarizes quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers and professionals in drug development. While extensive data exists for this compound acetate, information directly comparing the activity of the parent compound, this compound, is limited in the available literature.

Data Presentation: Progestogenic and Antiandrogenic Activity

The following tables summarize the available quantitative data for this compound acetate's binding affinity to the progesterone and androgen receptors, as well as its in vivo activity. Direct comparative data for the parent compound, this compound, is largely unavailable in the cited literature.

Table 1: Progesterone Receptor Binding Affinity

| Compound | Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) | Relative Binding Affinity (%) |

| This compound Acetate | Progesterone | Rat | Uterus | 22.8 nM[1] | - |

| Progesterone | Progesterone | Rat | Uterus | 34.3 nM[1] | 100 |

| This compound Acetate | Progesterone | Human | T47-D Cells | ~4 nM[2] | - |

| This compound Acetate | Progesterone | - | - | 3 nM[3] | 67-303% of progesterone[3] |

Table 2: Androgen Receptor Binding Affinity and In Vivo Antiandrogenic Activity

| Compound | Receptor | Species | Tissue | Binding Affinity (Ki) | Relative Binding Affinity (%) | In Vivo Antiandrogenic Potency |

| This compound Acetate | Androgen | Rat | Ventral Prostate | 7.58 ± 0.94 nM | 12-31% of testosterone | 5-20%, 20-30%, or 90% of cyproterone acetate |

| Cyproterone Acetate | Androgen | Rat | Ventral Prostate | 4.30 ± 0.17 nM | - | 100% |

| Testosterone | Androgen | - | - | - | 100 | - |

| Metribolone | Androgen | - | - | - | 100 | - |

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the progesterone receptor.